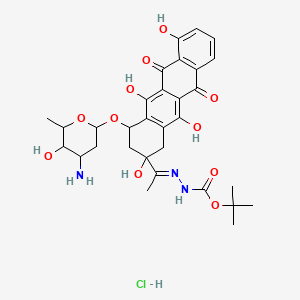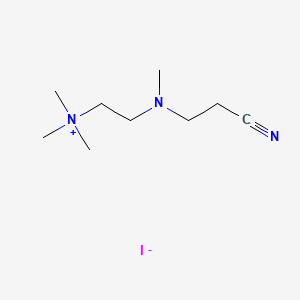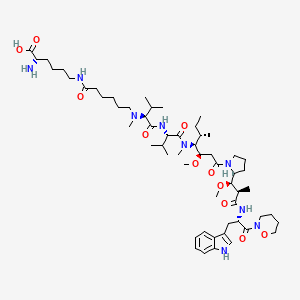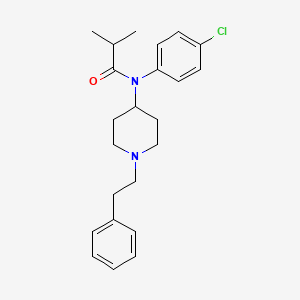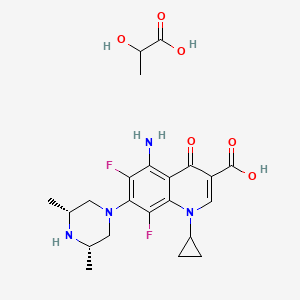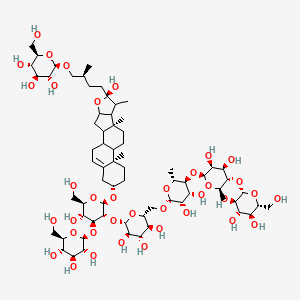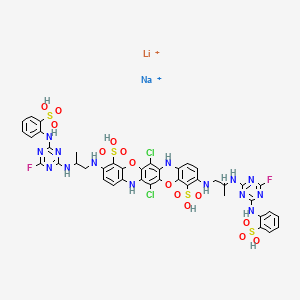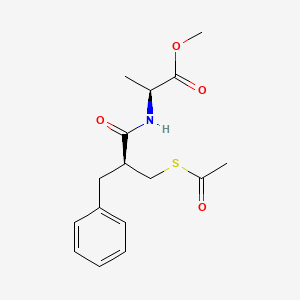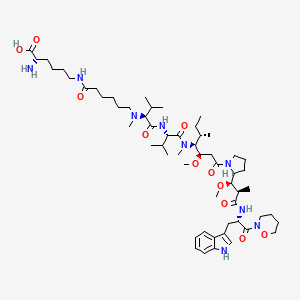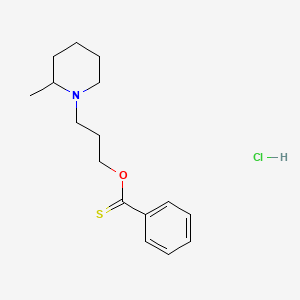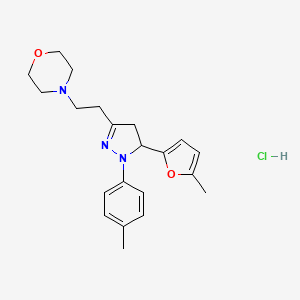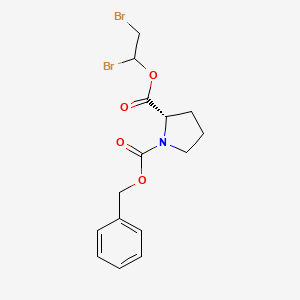
Tocinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tocinamide is a compound that has garnered interest due to its structural and functional properties. It is closely related to oxytocin, a hormone known for its role in social bonding and reproduction. This compound itself is a derivative of oxytocin, specifically the ring moiety of the hormone, and has been studied for its conformational properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of tocinamide typically involves the coupling of a carboxylic acid with an amine to form an amide bond. One common method is the activation of a carboxylic acid to form an acid chloride, which then reacts with an amine to produce the amide . This reaction can be facilitated by various reagents such as carbodiimides or uronium salts.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, temperature control, and purification steps are optimized to produce this compound efficiently and with high purity.
化学反应分析
Types of Reactions: Tocinamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce primary amines.
科学研究应用
Chemistry: It serves as a model compound for studying the conformational properties of cyclic peptides.
Biology: Tocinamide’s structural similarity to oxytocin makes it a useful tool for studying hormone-receptor interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its structural properties and biological activity.
Industry: this compound can be used in the synthesis of other complex molecules, serving as an intermediate in pharmaceutical production.
作用机制
The mechanism of action of tocinamide involves its interaction with specific molecular targets, such as receptors or enzymes. Its structural similarity to oxytocin suggests that it may bind to oxytocin receptors, influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but studies have shown that this compound can affect cellular signaling and hormone activity .
相似化合物的比较
Deaminotocinamide: A derivative of oxytocin with similar conformational properties.
Oxytocin: The parent hormone with well-known biological activities.
Vasopressin: Another peptide hormone with structural similarities to oxytocin.
Uniqueness of this compound: this compound is unique due to its specific conformational properties and its potential to serve as a model compound for studying cyclic peptides. Its ability to undergo various chemical reactions and its applications in scientific research further highlight its distinctiveness.
属性
CAS 编号 |
13018-33-2 |
|---|---|
分子式 |
C30H46N8O10S2 |
分子量 |
742.9 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C30H46N8O10S2/c1-3-14(2)24(38-28(45)19(35-25(42)17(31)12-49)10-15-4-6-16(39)7-5-15)29(46)34-18(8-9-22(32)40)26(43)36-20(11-23(33)41)27(44)37-21(13-50)30(47)48/h4-7,14,17-21,24,39,49-50H,3,8-13,31H2,1-2H3,(H2,32,40)(H2,33,41)(H,34,46)(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,47,48)/t14-,17-,18-,19-,20-,21-,24-/m0/s1 |
InChI 键 |
KBCDNFAVIYSGPR-WYGHCFQGSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


